molecular formula C13H15BrO4S B1525823 3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid CAS No. 1184225-10-2

3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid

Cat. No. B1525823
CAS RN: 1184225-10-2
M. Wt: 347.23 g/mol
InChI Key: JXNFFYMTEVUTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid (3-BP-TPA) is an organic compound that is used in a variety of scientific research applications. It is a brominated thiolan derivative and is used as a precursor in the synthesis of various compounds. 3-BP-TPA is also used as a reagent in organic synthesis and as a catalyst in various reactions. It is a versatile compound that can be used for a variety of purposes in the scientific community.

Scientific Research Applications

Chemical Synthesis and Modification

The compound has been explored in chemical synthesis and modification processes. For instance, it's been involved in the preparation of dibromoisobutyl (DIB) mono- to tetrasaccharide glycosides, which are useful in the synthesis of neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. Such compounds are significant in glycoconjugate chemistry due to their potential applications in medical and biological fields, including drug delivery systems and biomarker discovery (Magnusson et al., 1990).

Material Science and Engineering

The compound's derivatives are being studied for their potential in materials science, particularly in the creation of novel materials. For example, phloretic acid, related to this compound, is utilized as a renewable building block to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This indicates its utility in the development of materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications, highlighting its significance in the field of green chemistry and sustainable material development (Trejo-Machin et al., 2017).

Pharmacology and Drug Design

While excluding information related to drug use, dosage, and side effects, it's worth noting that the compound and its derivatives have been synthesized and studied for their potential pharmacological applications. For instance, the synthesis of specific propanoic acid derivatives has been critical in identifying compounds with potential uses in drug design and development, highlighting the compound's role in the synthesis of novel pharmacologically active molecules (Kumarasinghe et al., 2009).

Solar Cell Applications

In the context of renewable energy, derivatives of this compound have been used in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers show promising results in increasing the efficiency of solar cells, indicating the compound's relevance in the advancement of solar energy technologies (Kim et al., 2006).

properties

IUPAC Name

3-(3-bromophenyl)-2-(1,1-dioxothiolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4S/c14-11-3-1-2-9(6-11)7-12(13(15)16)10-4-5-19(17,18)8-10/h1-3,6,10,12H,4-5,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNFFYMTEVUTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(CC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid

CAS RN

1184225-10-2
Record name 3-(3-bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Reactant of Route 2
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Reactant of Route 3
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Reactant of Route 4
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Reactant of Route 5
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
Reactant of Route 6
3-(3-Bromophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.